p-Hydroxylevomilnacipran hydrochloride is a chemical compound derived from levomilnacipran, which is classified as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This compound is primarily utilized in the treatment of major depressive disorder in adults. Levomilnacipran itself is the active enantiomer of milnacipran and exhibits a stronger affinity for norepinephrine reuptake inhibition compared to serotonin. The compound has been approved by the FDA since July 25, 2013, and while it has been explored for various therapeutic applications, its primary use remains in psychiatric medicine .
p-Hydroxylevomilnacipran hydrochloride originates as a metabolite of levomilnacipran, formed through hydroxylation reactions mediated by cytochrome P450 enzymes, particularly CYP3A4. This compound falls under the category of small molecules and is classified as an investigational drug with potential applications in neuropharmacology .
The synthesis of p-hydroxylevomilnacipran hydrochloride involves several steps, starting from levomilnacipran. The process typically includes:
The detailed synthetic pathway often involves various organic solvents and reagents to achieve high purity levels of the final product.
The molecular formula for p-hydroxylevomilnacipran hydrochloride is . Its structure can be represented as follows:
Property | Value |
---|---|
CAS Number | 175131-60-9 |
InChI Key | XNCDYJFPRPDERF-NQQJLSKUSA-N |
Water Solubility | 1.23 mg/mL |
LogP | 1.72 |
pKa (Strongest Basic) | 9.83 |
The primary reactions involving p-hydroxylevomilnacipran include:
These reactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.
These properties are essential for understanding the compound's behavior in biological systems and its interactions with other molecules.
p-Hydroxy Levomilnacipran Hydrochloride is identified as a minor oxidative metabolite of levomilnacipran, formed via cytochrome P450-mediated hydroxylation at the para position of the phenyl ring. In human mass balance studies using radiolabeled levomilnacipran ([¹⁴C]-levomilnacipran), this metabolite accounted for ≤1.2% of the administered dose in urine, with its glucuronide conjugate detected at similar trace levels [2] [6]. The metabolic pathway involves:
Table 1: Comparative Metabolic Profile of Levomilnacipran in Humans [2] [6]
Compound | % of Administered Dose in Urine | Relative Pharmacological Activity |
---|---|---|
Unchanged Levomilnacipran | 58.4% | Active (SNRI) |
N-desethyl Levomilnacipran | 18.2% | Inactive |
Levomilnacipran glucuronide | 3.8% | Inactive |
p-Hydroxy Levomilnacipran | ≤1.2% | Inactive |
p-Hydroxy Levomilnacipran glucuronide | ≤1.2% | Inactive |
Species differences in metabolism are notable:
Despite its low abundance in humans, this metabolite serves as a specific biomarker for CYP-mediated oxidation of levomilnacipran. Its quantification in excreta provides insights into interindividual metabolic variability and potential drug-drug interactions involving CYP enzymes [2] [3]. Unlike the N-desethyl metabolite, p-Hydroxy Levomilnacipran retains the core cyclopropane carboxamide structure but lacks affinity for serotonin (SERT) or norepinephrine (NET) transporters, confirming its pharmacological irrelevance [1] [6].
In pharmaceutical analytics, p-Hydroxy Levomilnacipran Hydrochloride (CAS 688320-03-8) is formally designated as an organic impurity during levomilnacipran manufacturing. It arises from:
International regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities due to potential impacts on drug safety and efficacy. Consequently, p-Hydroxy Levomilnacipran Hydrochloride is:
Table 2: Analytical Characterization of p-Hydroxy Levomilnacipran Hydrochloride as an Impurity [4] [8]
Characterization Parameter | Methodology | Purpose in Impurity Control |
---|---|---|
Structural Identity | NMR (¹H, ¹³C), HRMS | Confirm chemical structure and purity |
Chromatographic Behavior | Reverse-phase HPLC (C18 columns) | Establish retention time for identification |
Quantification Limit | Validated HPLC-UV methods (≤0.05%) | Ensure detection at ICH-specified thresholds |
Stability Indicating Property | Forced degradation studies | Monitor formation under stress conditions (oxidation) |
Its role in regulatory filings includes:
SynThink and SynZeal supply this compound as a high-purity certified reference material (CRM) explicitly for impurity profiling, underscoring its industrial importance in maintaining levomilnacipran quality [4] [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9